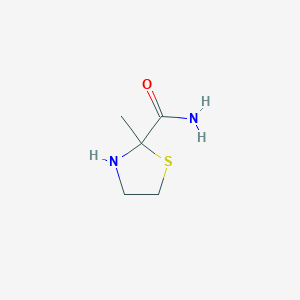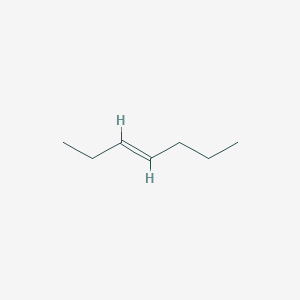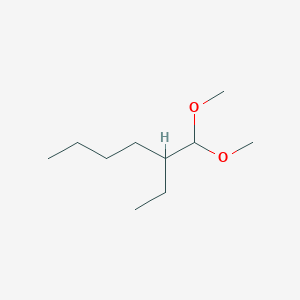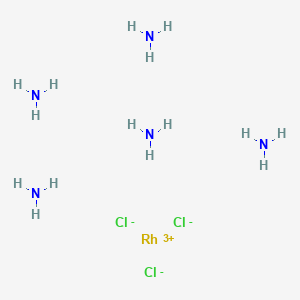
Indium(I) iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(I) iodide is a binary inorganic compound composed of indium and iodine, with the chemical formula InI. This compound is known for its promising applications in various fields, including room temperature detectors for X-rays and gamma rays, infrared optical materials, and gas sensors .
Mechanism of Action
Target of Action
Indium(I) iodide, also known as iodoindium or indium monoiodide, is a binary inorganic compound of indium metal and iodine . It is primarily used as a reagent in various organic reactions . The primary targets of this compound are the reactants in these organic reactions, where it acts as a catalyst .
Mode of Action
This compound interacts with its targets by facilitating the breaking and forming of bonds during the reaction process . It can propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare indium-containing complexes .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the organic reactions it is involved in. As a catalyst, it accelerates the reaction rate by lowering the activation energy, thereby influencing the reaction pathway .
Pharmacokinetics
It’s important to note that this compound is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.
Result of Action
The result of this compound’s action is the successful progression of the organic reactions it catalyzes. By facilitating the breaking and forming of bonds, it enables the transformation of reactants into desired products .
Preparation Methods
Indium(I) iodide can be synthesized through several methods:
Direct Reaction: Indium metal reacts with iodine or indium(III) iodide in a vacuum at temperatures ranging from 300°C to 400°C.
Industrial Production: A new method involves reacting indium metal with iodine at atmospheric pressure in a quartz apparatus at 400°C, followed by purification through distillation.
Chemical Reactions Analysis
Indium(I) iodide undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form indium(III) iodide.
Reduction: It acts as a reducing agent in organic reactions.
Substitution: This compound can participate in substitution reactions, forming different indium-containing complexes.
Common Reagents and Conditions: Typical reagents include iodine, indium(III) iodide, and mercury(II) iodide.
Scientific Research Applications
Indium(I) iodide has a wide range of applications in scientific research:
Room Temperature Detectors: Used in X-ray and gamma-ray detectors due to its high average atomic number and large bandgap.
Infrared Optical Materials: Proposed for use in infrared optical and acousto-optical materials.
Gas Sensors: Utilized as a gas sensor material.
Photovoltaic Materials: Explored as a lead-free perovskite-inspired material for photovoltaic applications.
Organic Reactions: Acts as a reducing agent in various organic reactions.
Comparison with Similar Compounds
Indium(I) iodide is compared with other metal iodides such as mercury(II) iodide, lead(II) iodide, and bismuth(III) iodide:
Mercury(II) Iodide: Unlike mercury(II) iodide, indium monoiodide is not poisonous.
Lead(II) Iodide: This compound does not have destructive solid-state phase changes, unlike lead(II) iodide.
Bismuth(III) Iodide: This compound does not tend to form polytypes, unlike bismuth(III) iodide.
This compound stands out due to its non-toxic nature, stability, and versatility in various applications.
Properties
CAS No. |
13966-94-4 |
|---|---|
Molecular Formula |
IIn |
Molecular Weight |
241.722 g/mol |
IUPAC Name |
indium(1+);iodide |
InChI |
InChI=1S/HI.In/h1H;/q;+1/p-1 |
InChI Key |
FOVZCYAIUZHXGB-UHFFFAOYSA-M |
SMILES |
[In]I |
Canonical SMILES |
[In+].[I-] |
Key on ui other cas no. |
13966-94-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















